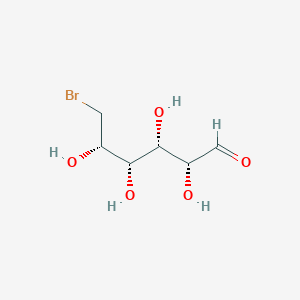![molecular formula C22H32N2O5 B1383101 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate CAS No. 1445951-83-6](/img/structure/B1383101.png)
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate is a useful research compound. Its molecular formula is C22H32N2O5 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Supramolecular Arrangements
The compound's derivatives, such as 8-tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]decane, are explored for their supramolecular arrangements. These compounds, including those with similar diazaspiro[4.5]decane structures, have been studied for their molecular and crystal structures, emphasizing their potential in crystal engineering and material science (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Antihypertensive Activity
Some derivatives, specifically 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, have been synthesized and tested for their antihypertensive properties in animal models, indicating a potential application in the development of new antihypertensive drugs (Caroon, Clark, Kluge, Nelson, Strosberg, Unger, Michel, & Whiting, 1981).
Synthesis of CCR2 Antagonists
The enantioselective synthesis of compounds like benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, an essential intermediate for CCR2 antagonists, is significant for the development of therapies targeting conditions like HIV/AIDS and cancer (Campbell, Hassler, Ko, Voss, Guaciaro, Carter, & Cherney, 2009).
Spiroimidazolone-based Antagonists
Similar structural derivatives have been explored in the development of novel spiroimidazolone-based antagonists of the human glucagon receptor, which have potential applications in treating metabolic diseases like diabetes (Demong et al., 2014).
Muscarinic Receptor Binding
Compounds like 2-alkoxy-2,8-diazaspiro[4.5]decane-1,3-diones, related to the chemical structure , have been synthesized and evaluated for their muscarinic receptor binding affinity. This research provides insights into developing new cholinergic agents for neurological disorders (Ishihara, Yukimasa, Miyamoto, & Goto, 1992).
Eigenschaften
IUPAC Name |
1-O-benzyl 8-O-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N2O5/c1-21(2,3)29-19(26)23-13-11-22(12-14-23)10-9-18(15-25)24(22)20(27)28-16-17-7-5-4-6-8-17/h4-8,18,25H,9-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMQNTUNMQJOEX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(N2C(=O)OCC3=CC=CC=C3)CO)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501107371 |
Source


|
| Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl 8-tert-butyl 2-(hydroxymethyl)-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate | |
CAS RN |
1445951-83-6 |
Source


|
| Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1445951-83-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazaspiro[4.5]decane-1,8-dicarboxylic acid, 2-(hydroxymethyl)-, 8-(1,1-dimethylethyl) 1-(phenylmethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501107371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrochloride](/img/structure/B1383018.png)
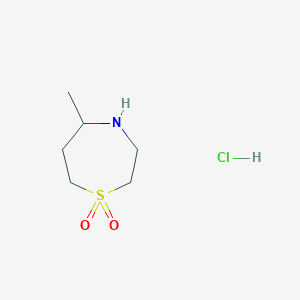
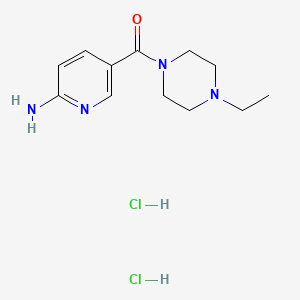
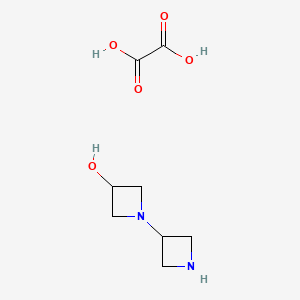

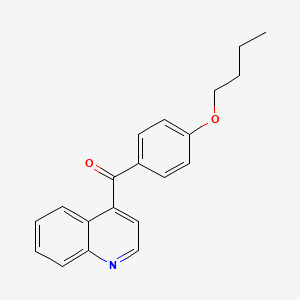
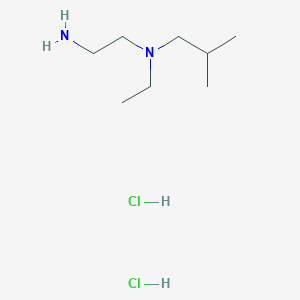

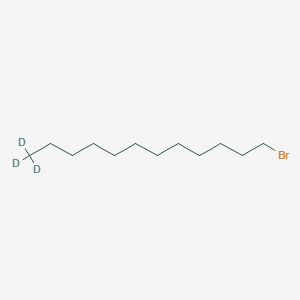

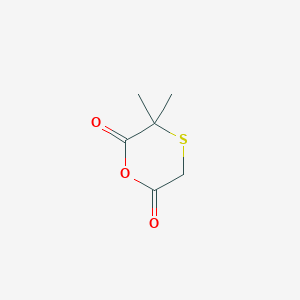
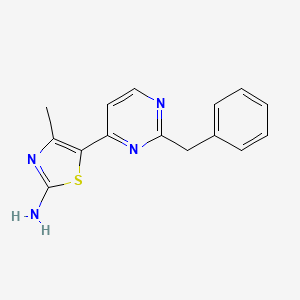
![2,2-Bis[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1383040.png)
